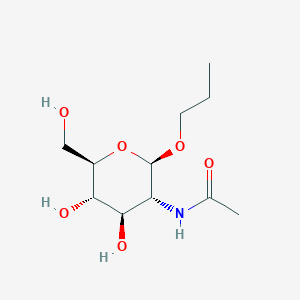

プロピル 2-アセトアミド-2-デオキシ-β-D-グルコピラノシド

概要

説明

Propyl 2-acetamido-2-deoxy-beta-D-glucopyranoside is a derivative of N-acetylglucosamine, a monosaccharide derivative of glucose. This compound is primarily used in the synthesis of glycosyl acceptors and is significant in various biochemical and pharmaceutical applications .

科学的研究の応用

Propyl 2-acetamido-2-deoxy-beta-D-glucopyranoside is extensively used in scientific research, particularly in the fields of:

作用機序

Target of Action

Propyl 2-acetamido-2-deoxy-beta-D-glucopyranoside is primarily used to synthesize derivatives of N-acetylglucosamine . N-acetylglucosamine is a monosaccharide derivative of glucose and serves as a key component in the structure of bacterial cell walls and fungal cell walls .

Mode of Action

The compound interacts with its targets by serving as a glycosyl acceptor . It is involved in the biosynthesis of Nod factors, which are signaling molecules produced by bacteria known as rhizobia during the initiation of nodules on the root of legumes .

Biochemical Pathways

The compound is involved in the chitin oligosaccharide synthesis pathway . This pathway starts by glycosyl transfer to O4 of the reducing-terminal residue . The synthesized chitin oligosaccharides play a crucial role in the development of organisms like rhizobia and zebrafish embryos .

Pharmacokinetics

It is known that the compound is soluble in dmso, water, and methanol , which suggests that it may have good bioavailability.

Result of Action

The result of the action of Propyl 2-acetamido-2-deoxy-beta-D-glucopyranoside is the production of derivatives of N-acetylglucosamine . These derivatives are crucial for the structural integrity of bacterial and fungal cell walls .

Action Environment

The action, efficacy, and stability of Propyl 2-acetamido-2-deoxy-beta-D-glucopyranoside can be influenced by various environmental factors. For instance, the compound should be stored at 0 to 8 °C to maintain its stability

生化学分析

Biochemical Properties

Propyl 2-acetamido-2-deoxy-beta-D-glucopyranoside interacts with various enzymes and proteins in biochemical reactions . It is used to synthesize derivatives of N-acetylglucosamine, which are glycosyl acceptors . These derivatives play a crucial role in the biosynthesis of glycosaminoglycans, a major component of the extracellular matrix .

Cellular Effects

Its derivatives, such as N-acetylglucosamine, have been shown to influence cell function . N-acetylglucosamine affects cellular processes such as cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Propyl 2-acetamido-2-deoxy-beta-D-glucopyranoside is primarily through its role in the synthesis of N-acetylglucosamine derivatives . These derivatives can interact with various biomolecules, potentially influencing enzyme activity and gene expression .

Metabolic Pathways

It is used to synthesize N-acetylglucosamine derivatives, which are involved in various metabolic pathways .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Propyl 2-acetamido-2-deoxy-beta-D-glucopyranoside typically involves the condensation of N-acetamido sugars with ammonium bicarbonate in a saturated aqueous solution . This method is efficient and yields high purity products. The reaction conditions include maintaining the solution at a specific temperature and monitoring the reaction progress through paper chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the consistency and purity of the final product .

化学反応の分析

Types of Reactions

Propyl 2-acetamido-2-deoxy-beta-D-glucopyranoside undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents to convert the hydroxyl groups into carbonyl groups.

Reduction: Reduction reactions can convert carbonyl groups back to hydroxyl groups.

Substitution: This compound can undergo nucleophilic substitution reactions where the acetamido group can be replaced by other functional groups

Common Reagents and Conditions

Common reagents used in these reactions include ammonium bicarbonate, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. The reactions are usually carried out under controlled temperatures and monitored using chromatography techniques .

Major Products

The major products formed from these reactions include various glycosyl derivatives, which are essential in the synthesis of glycopeptides and other biologically active molecules .

類似化合物との比較

Similar Compounds

Benzyl 2-acetamido-2-deoxy-beta-D-glucopyranoside: Similar in structure but with a benzyl group instead of a propyl group.

4-Methylumbelliferyl N-acetyl-beta-D-glucosaminide: Used as a fluorogenic substrate in enzymatic assays.

Octyl O-(2-acetamido-2-deoxy-beta-D-galactopyranosyl): A derivative used in antiadhesive formulations.

Uniqueness

Propyl 2-acetamido-2-deoxy-beta-D-glucopyranoside is unique due to its specific propyl group, which influences its solubility and reactivity. This makes it particularly useful in certain biochemical applications where other derivatives may not be as effective .

生物活性

Propyl 2-acetamido-2-deoxy-beta-D-glucopyranoside (commonly referred to as propyl GlcNAc) is a synthetic derivative of N-acetylglucosamine (GlcNAc), a monosaccharide that plays critical roles in various biological processes. This compound has garnered attention for its potential applications in biochemistry, pharmaceutical development, and materials science.

Propyl GlcNAc has the molecular formula and a molecular weight of 263.3 g/mol. It is characterized by its white to off-white powder form and is soluble in solvents such as DMSO, water, and methanol . The synthesis of this compound typically involves the condensation of N-acetamido sugars with ammonium bicarbonate in a saturated aqueous solution, followed by purification processes to ensure high purity levels (minimum 99% by HPLC) .

Propyl GlcNAc acts primarily as a glycosyl acceptor in various biochemical reactions. Its biological activity is largely attributed to its role in the synthesis of N-acetylglucosamine derivatives, which are integral to cellular functions such as glycosylation processes. Glycosylation is crucial for protein folding, stability, and cell signaling .

Biochemical Pathways

The compound is involved in several metabolic pathways, including the chitin oligosaccharide synthesis pathway. It has been shown to influence cell function through its derivatives, which modulate various cellular activities .

Biological Activity

Cellular Effects : Research indicates that derivatives of propyl GlcNAc can affect insulin signaling pathways. For instance, studies have demonstrated that global elevation of O-GlcNAc levels can lead to insulin resistance in adipocytes, suggesting a link between this compound's derivatives and metabolic disorders .

Lectin Interactions : Propyl GlcNAc has been utilized in creating glycogels for studying sugar-lectin interactions. In one study, a glycogel containing covalently attached GlcNAc residues was used to analyze the binding affinity of wheat germ agglutinin (WGA), revealing significant insights into carbohydrate-protein interactions.

Case Studies and Research Findings

- Glycosylation Studies : A study explored the use of propyl GlcNAc in synthesizing glycopeptides, demonstrating its effectiveness as a glycosyl donor. The findings indicated that varying the density of sugar moieties on surfaces could significantly impact lectin binding affinities.

- Metabolic Impact : Another research article highlighted the role of O-GlcNAc modifications in insulin signaling pathways. By using selective inhibitors like NButGT alongside propyl GlcNAc, researchers were able to elucidate the effects on glucose uptake and phospho-Akt levels in adipocytes .

- Industrial Applications : Propyl GlcNAc has been studied for its potential use in biodegradable polymers. Its ability to enhance material properties while being environmentally friendly makes it a candidate for sustainable industrial applications .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₂₁NO₆ |

| Molecular Weight | 263.3 g/mol |

| Purity | ≥ 99% (HPLC) |

| Solubility | DMSO, Water, Methanol |

| Storage Conditions | Refrigerate (2-8°C) |

| Study | Findings |

|---|---|

| Glycosylation Studies | Effective as a glycosyl donor for complex synthesis |

| Metabolic Impact | Influences insulin signaling and glucose uptake |

| Industrial Applications | Potential use in biodegradable polymer production |

特性

IUPAC Name |

N-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-propoxyoxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO6/c1-3-4-17-11-8(12-6(2)14)10(16)9(15)7(5-13)18-11/h7-11,13,15-16H,3-5H2,1-2H3,(H,12,14)/t7-,8-,9-,10-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQKFRTNUONNUBH-ISUQUUIWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1C(C(C(C(O1)CO)O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60596398 | |

| Record name | Propyl 2-acetamido-2-deoxy-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60596398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70832-36-9 | |

| Record name | Propyl 2-acetamido-2-deoxy-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60596398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: How was propyl 2-acetamido-2-deoxy-beta-D-glucopyranoside used to study sugar-lectin interactions?

A1: The researchers synthesized a glycogel by copolymerizing propyl 2-acetamido-2-deoxy-beta-D-glucopyranoside with acrylamide and N,N'-methylenebisacrylamide. [] This created a polyacrylamide gel with covalently attached 2-acetamido-2-deoxy-D-glucopyranose (GlcNAc) residues, mimicking a surface with sugar moieties. This glycogel was then used in affinity electrophoresis (AEP) to study the interaction between GlcNAc and specific lectins, such as wheat germ agglutinin (WGA). The mobility of WGA within the gel decreased with increasing GlcNAc density, indicating a binding interaction between the lectin and the sugar. [] This method allowed for a direct analysis of sugar-lectin interaction and even facilitated the determination of the association constant between WGA and GlcNAc. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。